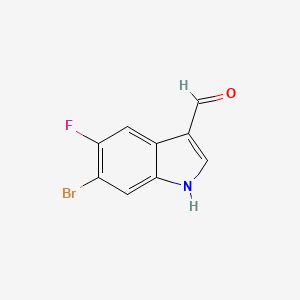

6-Bromo-5-fluoro-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-fluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQFVFKFBJOOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)NC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 5 Fluoro 1h Indole 3 Carbaldehyde

Regioselective and Stereoselective Synthesis Approaches

The regioselective synthesis of polysubstituted indoles like 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde presents a considerable challenge due to the multiple reactive sites on the indole (B1671886) ring. Sophisticated synthetic strategies are required to control the position of substituent introduction.

Multi-Step Synthetic Strategies from Precursors

Multi-step synthesis from appropriately substituted precursors is a common and reliable method for the preparation of complex indole derivatives. This approach allows for the sequential and controlled introduction of the desired functional groups. A plausible multi-step route to this compound could commence from a pre-functionalized benzene (B151609) derivative, followed by the construction of the indole ring and subsequent formylation.

For instance, a synthesis could begin with a suitably substituted aniline (B41778), which then undergoes an indole ring-forming reaction such as the Fischer, Bischler, or Reissert indole synthesis. The strategic choice of the starting aniline with the correct substitution pattern is crucial for the final arrangement of the bromo and fluoro groups on the benzene portion of the indole ring.

Following the formation of the 6-bromo-5-fluoro-1H-indole core, the introduction of the carbaldehyde group at the C3 position is typically achieved through electrophilic substitution. The Vilsmeier-Haack reaction is a widely employed and effective method for this transformation. researchgate.net This reaction utilizes a Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to introduce the formyl group selectively at the electron-rich C3 position of the indole ring. researchgate.net

Table 1: Key Reactions in Multi-Step Indole Synthesis

| Reaction Step | Reagents and Conditions | Purpose |

| Indole Ring Formation | Substituted aniline, various cyclization methods (e.g., Fischer, Bischler) | Construction of the core indole scaffold with desired substituents on the benzene ring. |

| C3-Formylation | Vilsmeier-Haack Reaction (DMF, POCl₃) | Regioselective introduction of the carbaldehyde group at the C3 position. researchgate.net |

Direct Functionalization and Halogenation Techniques

Direct C-H functionalization and halogenation of the indole core represent a more atom-economical and efficient approach to synthesizing substituted indoles. These methods avoid the need for pre-functionalized starting materials and often involve fewer synthetic steps.

The introduction of halogen atoms onto the indole ring can be achieved through various electrophilic halogenating agents. The regioselectivity of these reactions is influenced by the electronic properties of the indole ring and any existing substituents. For the synthesis of this compound, a potential strategy would involve the sequential halogenation of a 5-fluoro-1H-indole-3-carbaldehyde precursor.

Recent advancements have focused on the development of mild and selective halogenation methods. For example, the use of oxone-halide systems provides an environmentally friendly approach for the chlorination and bromination of indoles. acs.orgorganic-chemistry.orgnih.gov The regioselectivity between the C2 and C3 positions can often be controlled by the choice of protecting group on the indole nitrogen. acs.orgorganic-chemistry.orgnih.gov While these methods are well-documented for C2 and C3 halogenation, functionalization of the benzene ring of the indole nucleus (positions C4 to C7) is more challenging but can be achieved with specific directing groups. acs.org

Table 2: Reagents for Direct Halogenation of Indoles

| Halogenating Agent | Halogen Introduced | Typical Reaction Conditions |

| N-Bromosuccinimide (NBS) | Bromine | Acetonitrile, room temperature |

| N-Chlorosuccinimide (NCS) | Chlorine | Acetonitrile, room temperature |

| Oxone/Halide Salts (e.g., KBr, KCl) | Bromine/Chlorine | Acetonitrile, room temperature acs.orgorganic-chemistry.orgnih.gov |

Green Chemistry Principles in the Synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehydeorganic-chemistry.org

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance to minimize environmental impact. This involves the use of safer solvents, the reduction of waste, and the development of more energy-efficient processes.

Solvent-Free and Catalyst-Free Methodologies

Solvent-free and catalyst-free reactions are highly desirable from a green chemistry perspective as they reduce the use of volatile organic compounds and potentially toxic metal catalysts. While specific solvent-free or catalyst-free methods for the synthesis of this compound are not extensively documented, general methodologies for indole synthesis can be adapted.

For example, the synthesis of bis(indolyl)methanes, which involves the reaction of indoles with aldehydes, has been successfully carried out under solvent-free conditions, sometimes facilitated by microwave irradiation. beilstein-journals.org These approaches often lead to shorter reaction times and improved yields. The development of similar solvent-free protocols for the formylation and halogenation of indoles is an active area of research.

Sustainable Reagent and Reaction Condition Optimizationorganic-chemistry.org

The optimization of reaction conditions to utilize more sustainable reagents is a key aspect of green chemistry. In the context of halogenation, traditional methods often employ hazardous reagents like elemental bromine. The use of halide salts in combination with an oxidant like oxone presents a safer and more environmentally benign alternative for the generation of the halogenating species in situ. acs.orgorganic-chemistry.orgnih.gov

Furthermore, the use of water as a solvent in organic reactions is a significant step towards greener synthesis. nih.gov While the solubility of many organic substrates in water can be a limitation, the development of aqueous-mediated direct functionalization of indoles is a promising area of research. nih.gov

Emerging Technologies in this compound Synthesisacs.org

Emerging technologies in organic synthesis offer new avenues for the efficient and selective preparation of complex molecules. These technologies can lead to improved yields, reduced reaction times, and enhanced safety profiles.

One such technology is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate reaction rates, often leading to cleaner reactions with fewer byproducts. The Bischler indole synthesis, for instance, has been adapted to a microwave-assisted, solvent-free method, providing a rapid and environmentally friendly route to 2-arylindoles. The application of microwave technology to the key steps in the synthesis of this compound could offer significant advantages over traditional heating methods.

Flow chemistry is another emerging technology that is gaining traction in the synthesis of pharmaceutical intermediates. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. The implementation of flow processes for the halogenation and formylation of indoles could enable a safer and more efficient production of this compound.

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety for handling hazardous reagents, and easier scalability.

The synthesis of indole-3-carbaldehydes, often achieved through the Vilsmeier-Haack reaction, can be significantly enhanced using flow chemistry. The Vilsmeier reagent, typically a chloroiminium ion, is highly reactive and its generation can be exothermic. Performing this step in a flow reactor allows for rapid heat dissipation, preventing temperature spikes that could lead to side reactions and decomposition.

Research into the continuous-flow synthesis of related indole structures has demonstrated the viability of this approach. For instance, the Fischer indole synthesis has been successfully performed under high-temperature and pressure conditions in a flow system, achieving a 96% yield with a residence time of approximately 3 minutes, resulting in a productivity of 25 g·h−1. mdpi.com Similarly, multi-step syntheses, such as the Heumann indole synthesis, have been intensified using continuous-flow protocols, often leading to high-purity products without the need for chromatographic purification. mdpi.com

The application of flow chemistry to the Vilsmeier-Haack reaction itself has been a focus of process intensification. The safe, in-line formation of the Vilsmeier reagent at room temperature and its immediate use in subsequent reactions mitigates the risks associated with its handling on a large scale. researchgate.net This approach could be readily adapted for the formylation of a 6-bromo-5-fluoro-1H-indole precursor.

Table 1: Examples of Indole Synthesis Using Flow Chemistry This table presents data for analogous indole syntheses to illustrate the potential application of flow chemistry for the target compound.

| Indole Product | Reaction Type | Key Parameters | Residence Time | Yield |

|---|---|---|---|---|

| 2,3-disubstituted indole | Fischer Indole Synthesis | 180 °C, 13 bar | ~3 min | 96% |

| 3-substituted indoles | Heumann Indole Synthesis | Multi-step flow protocol | Not specified | High purity |

| β-chloroacroleins (Vilsmeier intermediates) | Vilsmeier-Haack Reaction | Room temperature reagent formation | Not specified | Not specified |

Microwave-Assisted and Photochemical Synthesis Routes

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions. This technique can dramatically reduce reaction times, from hours to minutes, and often leads to increased yields and purer products compared to conventional heating methods. degres.eu The rapid and uniform heating provided by microwaves can enhance the rate of reactions like the Vilsmeier-Haack formylation.

The application of microwave irradiation to the Vilsmeier-Haack reaction for the synthesis of various heterocyclic aldehydes has been well-documented. For example, the formylation of pyrazole (B372694) derivatives using a Vilsmeier reagent under microwave conditions showed a significant increase in yield (from 65% to 83%) and a drastic reduction in reaction time (from 2 hours to 10 minutes) compared to conventional heating. degres.eursc.org This efficiency is attributed to the rapid achievement of the target temperature and the localized superheating of the solvent and reactants.

For the synthesis of a halogenated indole such as this compound, a microwave-assisted Vilsmeier-Haack reaction on the corresponding 6-bromo-5-fluoro-1H-indole would be a promising route. The literature contains numerous examples of microwave-assisted synthesis of other substituted indole derivatives, demonstrating the broad applicability of this technique. mdpi.comnih.gov

Table 2: Microwave-Assisted Synthesis of Heterocyclic Aldehydes This table includes data for analogous heterocyclic formylations, demonstrating the potential of microwave-assisted synthesis.

| Substrate | Reaction | Conditions | Time | Yield |

|---|---|---|---|---|

| (E)-2-(2-(1-phenylethylidene)hydrazinyl)benzo[d]thiazole | Vilsmeier-Haack Cyclization/Formylation | Microwave, 60 °C | 10 min | 83% |

| Substituted Cyclohexanone Hydrazones | Vilsmeier-Haack Reaction | Microwave irradiation | Not specified | Not specified |

| Indole | Vilsmeier-Haack Formylation | Microwave irradiation | Minutes | Enhanced yields |

Photochemical reactions, particularly those involving photoredox catalysis, have emerged as powerful and sustainable methods for organic synthesis. These reactions utilize light to initiate chemical transformations, often under mild conditions and without the need for harsh reagents. organic-chemistry.orgorganic-chemistry.org

Recent advancements have led to the development of direct photochemical formylation of indoles. One such method involves a metal- and oxidant-free decarboxylative formylation using aqueous glyoxylic acid as the formyl source. organic-chemistry.orgthieme-connect.com The reaction proceeds under ultraviolet (254 nm) irradiation at room temperature, providing indole-3-carbaldehydes in moderate to good yields (53-78%). organic-chemistry.org This approach is environmentally friendly and avoids the use of toxic reagents.

Another innovative strategy employs visible light and an organic dye, such as Eosin Y, as a photoredox catalyst. organic-chemistry.org In this system, tetramethylethylenediamine (TMEDA) serves as the carbon source, and air acts as the oxidant. This method is notable for its mild conditions and broad substrate scope, tolerating a variety of functional groups on the indole ring. organic-chemistry.org More recently, red-light-mediated C-3 formylation of indoles has been achieved using a helical carbenium ion as a photocatalyst, further expanding the toolkit for sustainable synthesis. rsc.orgrsc.org While indole-3-carbaldehyde itself was found to be an unsuitable substrate for certain photochemical C2-H alkylations, the formylation reactions themselves show broad applicability. nih.gov

Table 3: Photochemical Formylation of Indoles This table summarizes findings from photochemical syntheses of various indole-3-carbaldehydes, illustrating the potential for the target compound.

| Indole Substrate | Method | Key Reagents/Catalyst | Light Source | Yield |

|---|---|---|---|---|

| Various substituted indoles | Decarboxylative Formylation | Aqueous glyoxylic acid | UV (254 nm) | 53-78% |

| Various substituted indoles | Visible-Light Photoredox Catalysis | Eosin Y, TMEDA, air | Blue LED | Good |

| Various N-H indoles | Red-Light Photoredox Catalysis | Helical carbenium ion, 2,2-dimethoxy-N,N-dimethylethanamine | Red light (640 nm) | 61-95% |

Mechanistic Elucidation of 6 Bromo 5 Fluoro 1h Indole 3 Carbaldehyde Reactivity

Investigations into Electrophilic and Nucleophilic Transformations

The dual halogen substitution and the electron-withdrawing carbaldehyde group significantly modulate the electron density of the indole (B1671886) ring system, influencing its susceptibility to both electrophilic and nucleophilic attack.

Reactivity of the Carbaldehyde Moiety

The carbaldehyde group at the C3 position of the indole is a versatile functional handle that participates in a variety of classical carbonyl chemistry reactions. researchgate.net Its reactivity is typical of aromatic aldehydes, primarily involving nucleophilic addition to the electrophilic carbonyl carbon.

Key transformations involving the carbaldehyde moiety include:

Condensation Reactions: The compound readily undergoes condensation with active methylene (B1212753) compounds in reactions such as the Knoevenagel condensation. acgpubs.orgwikipedia.orgresearchgate.net For instance, reaction with malononitrile (B47326) or cyanoacetic acid derivatives, typically catalyzed by a weak base like piperidine, would yield the corresponding vinylidene indole derivatives. acgpubs.org

Wittig Reaction: Olefination via the Wittig reaction provides a powerful method for carbon-carbon bond formation at the C3-position. organic-chemistry.orgmasterorganicchemistry.com Reaction with a phosphonium (B103445) ylide can convert the aldehyde into an alkene, with the stereochemistry of the product depending on the nature of the ylide used.

Reductive Amination: The aldehyde can serve as a precursor for the synthesis of C3-aminomethyl indoles through reductive amination. This typically involves the initial formation of an imine with a primary or secondary amine, followed by reduction with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org

Nucleophilic Addition: The carbonyl group is susceptible to attack by various nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols, or cyanide to form cyanohydrins.

The electron-withdrawing nature of the 5-fluoro and 6-bromo substituents on the indole's benzene (B151609) ring can subtly influence the electrophilicity of the carbaldehyde carbon. By inductively withdrawing electron density from the ring system, these halogens may slightly enhance the partial positive charge on the carbonyl carbon, potentially increasing its reactivity toward nucleophiles compared to unsubstituted indole-3-carbaldehyde.

| Reaction Type | Reagent(s) | Expected Product |

|---|---|---|

| Knoevenagel Condensation | Malononitrile, Piperidine | 2-((6-Bromo-5-fluoro-1H-indol-3-yl)methylene)malononitrile |

| Wittig Reaction | (Triphenylphosphoranylidene)acetate | Ethyl 3-(6-bromo-5-fluoro-1H-indol-3-yl)acrylate |

| Reductive Amination | 1. Benzylamine 2. NaBH₄ | N-Benzyl-1-((6-bromo-5-fluoro-1H-indol-3-yl)methyl)amine |

| Grignard Reaction | 1. Methylmagnesium bromide 2. H₃O⁺ | 1-(6-Bromo-5-fluoro-1H-indol-3-yl)ethanol |

Substituent Effects of Halogens on Indole Core Reactivity

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS), which preferentially occurs at the C3 position. niscpr.res.in However, in 6-bromo-5-fluoro-1H-indole-3-carbaldehyde, the C3 position is already functionalized. The reactivity of the remaining positions on the indole core (C2, C4, and C7) is significantly modified by the combined electronic effects of the three substituents.

Electrophilic Aromatic Substitution (EAS): The formyl group at C3 is a powerful deactivating group, withdrawing electron density from the ring through resonance and induction, thus making further electrophilic substitution more difficult. Similarly, the fluorine at C5 and bromine at C6 are also deactivating groups due to their inductive electron-withdrawing effects, which outweigh the weak resonance donation from their lone pairs. Consequently, the entire indole ring system is significantly deactivated towards EAS compared to unsubstituted indole. Any subsequent electrophilic attack would likely be directed to the C7 or C4 positions, guided by the directing effects of the existing substituents, although harsh reaction conditions would be required.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of strong electron-withdrawing groups (the C3-carbaldehyde, C5-fluoro, and C6-bromo) makes the benzene portion of the indole core susceptible to nucleophilic aromatic substitution. nih.govlibretexts.orgyoutube.com This reaction is rare for unsubstituted benzene rings but becomes feasible when the ring is rendered electron-deficient. youtube.com The carbon atoms attached to the halogens (C5 and C6) become electrophilic and can be attacked by strong nucleophiles. The rate-determining step in SNAr is typically the initial nucleophilic attack, which is favored by more electronegative halogens that create a larger partial positive charge on the attached carbon. youtube.com Therefore, the C5 position bearing the fluorine atom might be more activated towards nucleophilic attack than the C6 position with the bromine atom. The reaction proceeds through a resonance-stabilized anionic intermediate (a Meisenheimer complex). libretexts.org

Radical and Transition Metal-Catalyzed Reactions

The halogen substituents on this compound provide valuable handles for a range of transition metal-catalyzed reactions, enabling the formation of complex molecular architectures.

C-H Activation and Cross-Coupling Strategies

Transition metal catalysis offers powerful tools for functionalizing the indole core through either cross-coupling at the C-Br bond or direct C-H activation.

Cross-Coupling Reactions: The bromine atom at the C6 position is an excellent coupling partner for various palladium-catalyzed cross-coupling reactions. These reactions provide a robust platform for introducing new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base can form C6-aryl or C6-vinyl indoles.

Sonogashira Coupling: The C6-bromo group can be coupled with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions to yield C6-alkynyl indoles. wikipedia.orgnih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the C6-bromo position with a wide variety of primary or secondary amines, amides, or N-heterocycles, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govnih.gov

Heck Coupling: Palladium-catalyzed coupling with alkenes can introduce a vinyl group at the C6 position.

C-H Activation: Direct C-H activation strategies represent an atom-economical alternative to cross-coupling. While the C3-carbaldehyde deactivates the ring, it can also function as a directing group to achieve regioselective C-H functionalization at otherwise unreactive positions. Research has shown that formyl groups on indoles can direct palladium-catalyzed C-H arylation to the C4 position. A similar strategy could potentially be applied to this compound to introduce substituents at the C4 position, provided the catalyst system can overcome the electronic deactivation of the ring.

| Reaction Type | Position | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | C6 | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-5-fluoro-1H-indole-3-carbaldehyde |

| Sonogashira | C6 | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-(Phenylethynyl)-5-fluoro-1H-indole-3-carbaldehyde |

| Buchwald-Hartwig | C6 | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | 6-(Morpholin-4-yl)-5-fluoro-1H-indole-3-carbaldehyde |

| C-H Activation | C4 | Iodobenzene | Pd(OAc)₂, AgOAc | 6-Bromo-5-fluoro-4-phenyl-1H-indole-3-carbaldehyde |

Oxidative and Reductive Transformations

The carbaldehyde and the indole nucleus itself can undergo various oxidative and reductive transformations.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid without affecting the indole ring. The Pinnick oxidation, using sodium chlorite (B76162) (NaClO₂) and a scavenger under mild acidic conditions, is a highly effective method for this transformation, known for its tolerance of various functional groups, including halogens and heterocycles. wikipedia.orgnrochemistry.comnih.gov This would yield 6-bromo-5-fluoro-1H-indole-3-carboxylic acid.

Reduction:

Aldehyde Reduction: The carbaldehyde can be selectively reduced to a primary alcohol (3-hydroxymethylindole derivative) using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. youtube.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation.

Indole Ring Reduction: The indole double bond can also be reduced, although this typically requires harsher conditions or specific reagents. For example, sodium borohydride in strong acids like trifluoroacetic acid has been shown to reduce the indole ring to an indoline (B122111). mdma.chresearchgate.net The combination of NaBH₄ and iodine has also been reported for the reduction of endocyclic double bonds. researchgate.net The specific outcome would depend on the precise reaction conditions employed.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Computational Studies (DFT): Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms, kinetics, and thermodynamics of complex organic molecules. niscpr.res.inacs.org For this compound, DFT calculations can provide quantitative insights into:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This would clearly show the electrophilic nature of the carbaldehyde carbon and the carbons attached to the halogens, as well as the relative nucleophilicity of the C2, C4, and C7 positions.

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO location suggests the site of electrophilic attack, while the LUMO location indicates the site of nucleophilic attack. The HOMO-LUMO energy gap can be correlated with the chemical stability and reactivity of the molecule.

Linear Free-Energy Relationships (LFERs): The Hammett equation is a classic tool used to quantify the effect of substituents on the reactivity of aromatic systems. researchgate.net By comparing the reaction rates or equilibrium constants of a series of substituted indoles, a Hammett plot can be constructed. acs.orgnih.gov For reactions involving this compound, such a study could elucidate the electronic demands of the transition state. researchgate.net A positive rho (ρ) value would indicate the buildup of negative charge in the transition state (characteristic of nucleophilic attack), while a negative ρ value would suggest the development of positive charge (characteristic of electrophilic attack). nih.gov This approach could be used to systematically probe the influence of the fluoro and bromo substituents on various transformations.

Computational and Theoretical Chemistry Insights into 6 Bromo 5 Fluoro 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in elucidating the electronic characteristics of molecules like 6-bromo-5-fluoro-1H-indole-3-carbaldehyde. These methods provide a microscopic understanding of the electron distribution and energy levels within the molecule, which in turn dictate its reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For substituted indoles, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have proven to be reliable in predicting molecular geometries and orbital energies. researchgate.net

The electronic properties of this compound are significantly influenced by the substituents on the indole (B1671886) ring. The bromine and fluorine atoms at positions 6 and 5, respectively, are electron-withdrawing groups due to their high electronegativity. The carbaldehyde group at position 3 is also a strong electron-withdrawing group through resonance. These substituents collectively lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is primarily localized on the indole ring, while the LUMO is expected to have significant contributions from the carbaldehyde group, facilitating intramolecular charge transfer. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the presence of multiple electron-withdrawing groups is anticipated to result in a relatively small HOMO-LUMO gap compared to unsubstituted indole.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Estimated based on related compounds)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.0 |

| LUMO | -2.0 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are estimations based on computational studies of similarly substituted indole derivatives and are intended for illustrative purposes.

The conformational landscape of this compound is another area where computational methods provide valuable insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and various semi-empirical methods can be employed to determine the relative energies of different conformers.

For indole-3-carbaldehyde derivatives, a key conformational feature is the orientation of the carbaldehyde group relative to the indole ring. The molecule is likely to be planar to maximize conjugation between the carbaldehyde group and the indole system. Two planar conformers can be envisioned, corresponding to the aldehyde group's oxygen atom pointing towards either the C2 or N1 position of the indole ring. DFT calculations on related molecules have shown that the rotational barrier between these conformers is relatively low. nih.gov The presence of the fluorine atom at the 5-position might introduce a slight preference for one conformer over the other due to steric or electrostatic interactions.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for mapping out potential reaction pathways and identifying the transition states involved. This predictive capability is crucial for understanding reaction mechanisms and for the rational design of new synthetic routes.

Computational modeling can be used to explore the reactivity of this compound in various chemical transformations. For instance, the aldehyde functional group is a site for nucleophilic attack. DFT calculations can model the approach of a nucleophile to the carbonyl carbon, mapping the potential energy surface and identifying the transition state structure and its associated activation energy.

Similarly, the indole ring can undergo electrophilic substitution. The electron-withdrawing nature of the substituents would generally deactivate the ring towards electrophilic attack. However, computational models can predict the most likely site of substitution by analyzing the distribution of electron density and the stability of the resulting intermediates (sigma complexes).

The insights gained from computational studies can guide the rational design of new reactions. By understanding the electronic structure and reactivity of this compound, chemists can predict how it will behave with different reagents and under various reaction conditions. For example, the predicted HOMO and LUMO energies can inform the selection of suitable reaction partners for cycloaddition reactions.

Furthermore, computational screening of potential catalysts can accelerate the discovery of new and efficient synthetic methodologies. By modeling the interaction of the indole derivative with different catalysts, it is possible to identify those that lower the activation energy of a desired reaction, thus improving its rate and selectivity.

Strategic Applications of 6 Bromo 5 Fluoro 1h Indole 3 Carbaldehyde in Advanced Organic Synthesis

General Utilization as Versatile Synthetic Building Blocks

Indole-3-carbaldehydes are widely recognized as key starting materials in the synthesis of more complex molecules due to the reactivity of the aldehyde group and the indole (B1671886) core.

Precursors for Complex Indole Derivatives and Heterocycles

The parent compound, 1H-indole-3-carbaldehyde, and its derivatives are fundamental precursors for a vast array of biologically active compounds and indole alkaloids. americanchemicalsuppliers.comvibrantpharma.com The aldehyde functional group readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the construction of diverse heterocyclic systems. americanchemicalsuppliers.com Halogenated indoles, such as 6-bromoindole, serve as crucial building blocks for synthesizing inhibitors of enzymes like bacterial cystathionine (B15957) γ-lyase. chemicalbook.com The reactivity of these intermediates allows for the assembly of complex derivatives, which are significant in pharmaceutical research. chemimpex.com

Integration into Multi-Component Reaction Systems

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity and creating libraries of drug-like compounds. arkat-usa.org Indole-3-carbaldehydes are effective substrates in various MCRs. nih.gov For instance, they can be used to generate indolyl-imines in situ, which then participate in sequential reactions to form complex heterocyclic scaffolds like N-arylpyrrole-3-carbaldehydes. rsc.orgachemblock.com This approach is valued for its efficiency and ability to produce diverse molecular architectures from readily available starting materials. arkat-usa.orgrsc.org

Role in the Synthesis of Scaffolds for Chemical Biology Research

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently explored in chemical biology.

Design and Synthesis of Library Compounds

The amenability of indole-based compounds to MCRs makes them ideal for the synthesis of diverse chemical libraries. arkat-usa.org These libraries are crucial for screening and identifying new bioactive molecules. The functional group handles on compounds like 6-bromo-1H-indole-3-carbaldehyde provide opportunities for diversification, enabling the creation of numerous analogs for structure-activity relationship (SAR) studies. chemimpex.comontosight.ai

Synthesis of Probes for Mechanistic Chemical Investigations

While specific examples for 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde are unavailable, related bromo-indole compounds are used in the development of fluorescent probes for biological imaging. chemimpex.com The unique electronic properties conferred by the halogen substituents can be harnessed to design probes for visualizing cellular processes.

Applications in Materials Chemistry and Polymer Science (as a monomer/precursor)

There is limited specific information available regarding the application of this compound as a monomer or precursor in materials and polymer science. However, the general utility of 6-bromo-1H-indole-3-carbaldehyde is noted in materials science research, suggesting potential for its derivatives. chemimpex.com

Precursor for Functional Materials with Indole Backbones

No specific research findings or detailed studies on the use of this compound as a precursor for functional materials with indole backbones were identified.

Synthesis of Monomers for Advanced Polymer Architectures

There is no available information detailing the synthesis of monomers from this compound for the development of advanced polymer architectures.

Future Research Directions and Methodological Innovations for 6 Bromo 5 Fluoro 1h Indole 3 Carbaldehyde

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of polysubstituted indoles like 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde often relies on classical methods which can suffer from harsh reaction conditions or limited substrate scope. researchgate.net Future research will prioritize the development of more efficient, selective, and sustainable synthetic pathways. A primary focus will be on transition-metal-catalyzed reactions, which have become powerful strategies for constructing heterocyclic molecules. researchgate.net Methodologies such as palladium- or copper-catalyzed C-H activation, hydroamination, and annulation reactions present promising alternatives to traditional multi-step sequences. derpharmachemica.com

| Aspect | Traditional Synthetic Routes (e.g., Fischer, Bartoli) | Future Novel Routes |

|---|---|---|

| Key Strategy | Condensation and cyclization of pre-functionalized anilines or hydrazines. | Transition-metal-catalyzed C-H activation, cross-coupling, and annulation. researchgate.netderpharmachemica.com |

| Efficiency | Often multi-step with moderate to good yields; can generate stoichiometric byproducts. researchgate.net | Higher atom economy, fewer steps, and potentially higher overall yields. |

| Selectivity | Regioselectivity is dictated by the starting materials. | Catalyst control can offer high regioselectivity and potential for enantioselectivity. |

| Conditions | Frequently require harsh conditions (e.g., strong acids, high temperatures). researchgate.net | Milder reaction conditions, enhancing functional group tolerance. beilstein-journals.org |

| Sustainability | May use hazardous reagents and generate significant waste. | Catalytic processes are inherently greener, reducing waste and energy consumption. springernature.com |

Exploration of Unprecedented Chemical Transformations and Reactivity Patterns

The reactivity of this compound is largely defined by the aldehyde group, the N-H bond, and the C-Br bond. However, future research should aim to uncover novel transformations that go beyond these predictable reactions. The unique electronic properties conferred by the fluorine and bromine substituents could be exploited to unlock unprecedented reactivity.

One promising area is the electrochemical oxidation of the indole (B1671886) ring. For instance, electrochemical methods can convert 3-substituted indoles into 2-oxindoles, a transformation that typically requires stoichiometric and often hazardous chemical oxidants. rsc.org Applying this to this compound could provide a green and efficient route to novel oxindole (B195798) derivatives. Another frontier is the dearomatization of the indole core via photoredox catalysis, which can transform the planar aromatic system into complex three-dimensional indoline (B122111) structures, a valuable scaffold in drug discovery. nih.gov Investigating the reactivity of the C-F and C-H bonds through late-stage functionalization would also be a key direction, providing access to derivatives that are otherwise difficult to synthesize.

| Potential Transformation | Description | Anticipated Product Class |

|---|---|---|

| Electrochemical Oxidation | Anodic oxidation to functionalize the C2 position of the indole ring. rsc.org | 6-Bromo-5-fluoro-2-oxindole-3-carbaldehydes |

| Photocatalytic Dearomatization | Single-electron transfer (SET) induced radical cyclization or addition to break the aromaticity of the indole C2-C3 bond. nih.gov | Functionalized 6-Bromo-5-fluoro-indolines |

| C-H Functionalization | Transition-metal-catalyzed direct functionalization of the C2, C4, or C7 positions. | Poly-functionalized 6-Bromo-5-fluoro-1H-indoles |

| C-F Bond Activation | Selective activation and substitution of the fluorine atom, which is typically challenging. | Derivatives with new substituents at the C5 position. |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The convergence of synthetic chemistry and artificial intelligence (AI) offers a transformative approach to research. researchgate.net For a molecule like this compound, AI and machine learning (ML) can accelerate discovery by predicting reaction outcomes, optimizing conditions, and proposing novel synthetic routes. preprints.orgbeilstein-journals.org

ML models, trained on vast reaction databases, can predict the most effective catalysts, solvents, and temperatures for a desired transformation, minimizing time-consuming empirical screening. acs.org Retrosynthesis AI tools can analyze the target structure and suggest multiple viable synthetic pathways, potentially uncovering non-intuitive routes that a human chemist might overlook. nih.gov Furthermore, predictive models can assess the relative reactivity of the different sites on the indole ring (e.g., C-H vs. C-Br bonds), guiding chemists toward achieving selective functionalization. The integration of AI with automated high-throughput experimentation (HTE) platforms could create self-optimizing systems that rapidly identify the ideal conditions for synthesizing derivatives of this compound. beilstein-journals.org

| AI/ML Application | Specific Task for this compound | Expected Outcome |

|---|---|---|

| Retrosynthetic Planning | Generate novel and efficient synthetic routes from commercially available starting materials. acs.org | More diverse and cost-effective synthesis strategies. |

| Reaction Condition Optimization | Predict optimal catalyst, solvent, temperature, and reagents for a specific transformation (e.g., a Suzuki coupling at the C6-Br position). beilstein-journals.org | Increased reaction yields, reduced side products, and faster development times. |

| Reactivity Prediction | Model the electronic structure to predict the most likely sites for electrophilic or nucleophilic attack. | Improved regioselectivity in functionalization reactions. |

| Property Prediction | Forecast physicochemical and biological properties of virtual derivatives before synthesis. | Prioritization of synthetic targets with desired characteristics. |

Expansion of Applications in Niche Areas of Chemical Research (e.g., catalysis, photochemistry)

Beyond its role as a synthetic intermediate, future research could explore the direct application of this compound and its derivatives in specialized fields like catalysis and photochemistry. The unique combination of a halogen-rich aromatic system and a conjugated aldehyde makes it an intriguing candidate for such explorations.

In catalysis, the indole scaffold could be modified to act as a ligand for transition metals, creating novel organometallic catalysts. The electronic tuning provided by the bromo and fluoro substituents could influence the catalytic activity and selectivity of the metal center.

In photochemistry, the compound's structure is well-suited for investigation. Halogenated compounds can participate in unique photochemical reactions, including the formation of electron donor-acceptor (EDA) complexes that become photoactive. beilstein-journals.org The heavy bromine atom could also promote intersystem crossing, potentially making its derivatives useful as photosensitizers. Research into the visible-light-mediated reactions of this indole could lead to novel, light-driven synthetic methods for C-H functionalization or cycloadditions, leveraging photoredox catalysis principles. capes.gov.brmdpi.com

| Niche Research Area | Potential Application | Underlying Scientific Principle |

|---|---|---|

| Organometallic Catalysis | Serve as a scaffold for novel ligands. | The indole nitrogen and other heteroatoms can coordinate to metal centers; electronic effects of halogens can tune catalyst performance. |

| Photoredox Catalysis | Act as a photosensitizer or a substrate in light-driven reactions. capes.gov.br | The conjugated π-system can absorb light, and the heavy atom effect from bromine can influence excited state lifetimes. |

| Materials Science | Building block for organic semiconductors or fluorescent probes. | Extended π-conjugation in indole derivatives can lead to useful electronic and photophysical properties. |

| EDA Complex Chemistry | Formation of photoactive complexes with electron donors. beilstein-journals.org | The electron-deficient nature of the halogenated ring can facilitate complex formation, enabling new photochemical transformations. |

Q & A

Q. Q1. What are the key considerations for optimizing the synthesis of 6-Bromo-5-fluoro-1H-indole-3-carbaldehyde to improve yield and purity?

Methodological Answer: Synthesis optimization involves adjusting reaction parameters such as:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) or directing groups to enhance regioselectivity during halogenation or formylation steps.

- Temperature control : Maintain temperatures between 0–5°C during formylation to minimize side reactions like over-halogenation .

- Purification : Avoid ethanol reflux (common in indole derivatives) due to potential aldehyde group reactivity; instead, use column chromatography with ethyl acetate/hexane gradients or recrystallization in non-polar solvents .

- Halogenation sequence : Introduce bromine before fluorine to prevent steric hindrance, as fluorine’s small size allows late-stage functionalization without disrupting reactivity .

Q. Q2. How can researchers effectively characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve splitting patterns caused by fluorine’s strong spin-spin coupling. Deuterated DMSO or CDCl₃ are optimal solvents .

- X-ray crystallography : Co-crystallize with stabilizing agents (e.g., thiourea derivatives) to overcome weak intermolecular interactions typical of halogenated indoles. SHELX programs are recommended for structure refinement .

- Mass spectrometry : High-resolution ESI-MS in positive ion mode confirms molecular weight, while isotopic patterns validate bromine presence .

Q. Q3. What purification strategies are most effective for removing common byproducts (e.g., dihalogenated species) during synthesis?

Methodological Answer:

- Chromatographic separation : Use silica gel columns with gradient elution (hexane → ethyl acetate) to isolate the mono-halogenated product from dihalogenated byproducts.

- Recrystallization : Employ mixed solvents (e.g., dichloromethane/hexane) to exploit differences in solubility between the target compound and impurities .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases can resolve closely related indole derivatives .

Advanced Research Questions

Q. Q4. How does the electronic and steric interplay between bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Electronic effects : Bromine’s strong σ-withdrawing nature deactivates the indole ring, while fluorine’s inductive effect further reduces electron density, slowing Suzuki-Miyaura couplings. Use PdCl₂(dppf) with high ligand ratios to enhance catalytic activity .

- Steric effects : The 5-fluoro substituent creates steric hindrance at the 4-position, favoring reactions at the 2-position. Computational modeling (DFT) can predict regioselectivity .

- Experimental validation : Monitor reaction progress via TLC or in-situ IR to optimize conditions for desired adducts .

Q. Q5. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

Methodological Answer:

- Weak diffraction : Halogen atoms (Br, F) cause anisotropic displacement; collect data at low temperatures (100 K) to improve resolution .

- Disorder : Fluorine’s small size may lead to positional disorder. Use restraints in SHELXL refinement and validate with Hirshfeld surface analysis .

- Data collection : Synchrotron radiation enhances data quality for heavy atoms like bromine. Merge multiple datasets to overcome absorption effects .

Q. Q6. How can researchers reconcile contradictions in reported biological activity data for halogenated indole derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing Br with I or Cl) and assay against target enzymes (e.g., kinases) to identify critical functional groups .

- Data normalization : Control for assay conditions (e.g., solvent polarity, pH) that alter indole protonation states and bioactivity .

- Meta-analysis : Compare datasets across studies using tools like PCA to identify outliers or confounding variables (e.g., impurity profiles) .

Q. Q7. What computational approaches are recommended to predict the tautomeric stability of this compound in solution?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare 1H- and 3H-indole tautomers. Solvent effects (PCM model) improve accuracy for polar solvents .

- NMR chemical shift prediction : Tools like ACD/Labs or Gaussian NMR predict shifts for tautomers, aiding experimental validation .

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor tautomerization rates under varying pH .

Analytical and Data Challenges

Q. Q8. How can researchers address overlapping signals in the ¹H NMR spectra caused by fluorine coupling?

Methodological Answer:

Q. Q9. What strategies mitigate discrepancies between theoretical and experimental mass spectra for halogenated indoles?

Methodological Answer:

- Isotopic pattern matching : Use software (e.g., MassHunter) to align experimental peaks with Br/F isotopic distributions.

- Fragmentation analysis : Compare collision-induced dissociation (CID) patterns with in-silico predictions (e.g., MassFrontier) .

- High-resolution validation : Ensure instrument calibration to <2 ppm error for accurate mass assignment .

Q. Q10. How can researchers design robust SAR studies to evaluate the impact of 6-Bromo-5-fluoro substitution on indole-based inhibitors?

Methodological Answer:

- Analog synthesis : Prepare derivatives with positional halogen swaps (e.g., 5-Br-6-F) and measure IC₅₀ values against target proteins .

- Crystallographic docking : Resolve inhibitor-protein complexes (e.g., using PDB entries) to map halogen bonding interactions .

- Free-energy calculations : MM-PBSA/GBSA methods quantify binding affinity changes due to halogen substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.